DE(fluoro) chloroflezelastine
Description
DE(fluoro) chloroflezelastine is a chloro-fluorinated aryl compound hypothesized to share structural and functional similarities with antipsychotic or anesthetic derivatives. While direct literature on this compound is absent in the provided evidence, its nomenclature suggests a des-chloro, fluoro-substituted analog of a parent structure, possibly related to clozapine or ketamine derivatives. Its molecular framework likely integrates fluorine and chlorine substituents at specific positions on an aromatic ring, influencing pharmacological activity and physicochemical properties.
Properties
CAS No. |
103541-68-0 |
|---|---|
Molecular Formula |
C29H30ClN3O |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 |
InChI Key |
FQZPDUGONGVOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DE(fluoro) chloroflezelastine typically involves multiple steps, including the introduction of fluorine and chlorine atoms into the molecular structure. The process often starts with a suitable precursor, which undergoes a series of reactions such as halogenation, fluorination, and cyclization. Common reagents used in these reactions include fluorine gas, chlorine gas, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
DE(fluoro) chloroflezelastine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the fluorine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and silver nitrate are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
DE(fluoro) chloroflezelastine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is utilized in the development of advanced materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of DE(fluoro) chloroflezelastine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Note: this compound’s properties are extrapolated from analogs. Fluorine’s position (ortho, meta, para) may critically impact bioactivity, as seen in fluorinated PBDT compounds .
Pharmacological and Toxicological Profiles
- 3-Fluoro Deschloroketamine : A ketamine analog with forensic relevance; fluorination at the meta-position may enhance metabolic stability but lacks explicit toxicity data .
- Fluorinated PBDT Compounds : Meta-fluoro substitution (e.g., PBDT-7d) correlates with higher cytotoxicity (61% Mahlavu cell viability at 100 µM) compared to ortho/para analogs (>80% viability) . This suggests this compound’s activity and safety could hinge on substituent geometry.
Key Research Findings and Implications
Substituent Position Matters : Meta-fluorination in PBDT-7d increased cytotoxicity by ~20% compared to ortho/para isomers . This compound’s efficacy/toxicity could follow similar trends.
Synthetic Advancements : Homogeneous Pd catalysis (e.g., ) enables precise fluorochloro functionalization, critical for optimizing this compound’s synthesis .
Toxicological Gaps : Deschloroclozapine’s understudied profile underscores the need for rigorous safety assessments of this compound, particularly regarding neurotoxicity or metabolic byproducts.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing DE(fluoro)chloroflezelastine with high reproducibility?
- Methodological Answer : Synthesis should follow protocols optimized for fluorinated compounds, such as radical cross-coupling reactions (e.g., Giese addition) with sulfones to introduce fluoroalkyl groups . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Ensure detailed reporting of reaction conditions (temperature, solvent, catalysts) and purification steps to enable replication .
Q. How can researchers assess the stability of DE(fluoro)chloroflezelastine under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers mimicking physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma). Monitor degradation via HPLC at timed intervals (0, 12, 24, 48 hours) under controlled temperature (37°C) and humidity. Include mass balance analysis to identify degradation products and quantify stability thresholds (<10% degradation over 24 hours) .
Q. Which analytical techniques are most reliable for quantifying DE(fluoro)chloroflezelastine in complex matrices (e.g., biological samples)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate the method using spiked matrices (plasma, tissue homogenates) with internal standards (e.g., deuterated analogs). Report limits of detection (LOD < 1 ng/mL) and quantification (LOQ < 5 ng/mL), recovery rates (80–120%), and matrix effect corrections .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the reaction mechanisms of fluoride displacement in DE(fluoro)chloroflezelastine?
- Methodological Answer : Use kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to probe transition states. Electrochemical analysis (cyclic voltammetry) can reveal redox behavior, while in situ infrared (IR) spectroscopy tracks intermediate formation. Compare voltammograms under varying oxide ion concentrations to validate mechanistic models, as demonstrated in fluoro complex reduction studies .
Q. How should researchers resolve contradictions in literature data on DE(fluoro)chloroflezelastine’s metabolic pathways?
- Methodological Answer : Apply a systematic review framework:
- Step 1 : Classify discrepancies (e.g., conflicting metabolite identification, varying enzyme kinetics).
- Step 2 : Replicate key studies under standardized conditions (e.g., identical cell lines, incubation times).
- Step 3 : Use high-resolution mass spectrometry (HR-MS) and isotopic labeling to confirm metabolite structures.
- Step 4 : Employ meta-analysis to quantify variability across studies and identify confounding factors (e.g., species-specific cytochrome P450 activity) .
Q. What strategies enhance the reliability of in vivo studies on DE(fluoro)chloroflezelastine’s pharmacokinetics?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., plasma protein binding, hepatic clearance) with in vivo observations. Use radiolabeled compounds (e.g., ^14C-labeled DE(fluoro)chloroflezelastine) for precise tissue distribution tracking. Validate models via autoradiography and compartmental analysis, as described in cerebral glucose utilization studies .
Methodological Notes
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design follow-up experiments .
- Literature Review : Use Google Scholar to identify high-impact studies, filtering by citation count and publication date (last 5 years) .
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including supplementary data submission for extended datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
